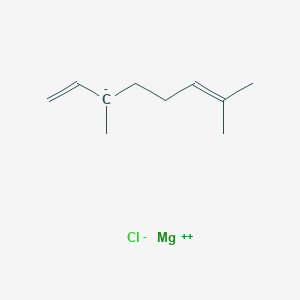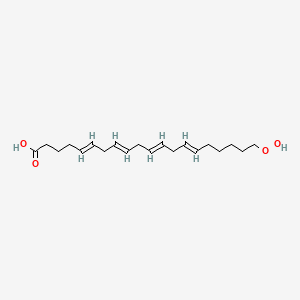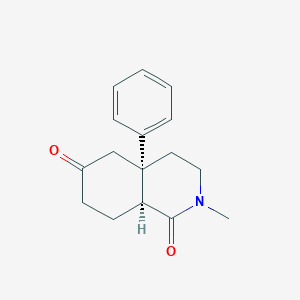![molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0](/img/structure/B14601374.png)
Lithium, [1-(methylseleno)heptyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [1-(methylseleno)heptyl]-: is a chemical compound with the molecular formula C₈H₁₇LiSe It is a lithium salt of an organoselenium compound, where a methylseleno group is attached to a heptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.
Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The lithium atom can be substituted with other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: New organoselenium compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.
Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.
Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Lithium selenide (Li₂Se): A simple binary compound of lithium and selenium.
Selenomethionine: A naturally occurring amino acid containing selenium.
Comparison:
Lithium, [1-(methylseleno)heptyl]-: is unique due to its specific structure, combining a lithium cation with an organoselenium anion. This gives it distinct chemical properties compared to simpler selenium compounds like lithium selenide.
Selenocysteine and selenomethionine: are biologically relevant selenium compounds, whereas Lithium, [1-(methylseleno)heptyl]- is primarily of interest in synthetic and industrial chemistry.
Propriétés
Numéro CAS |
59345-55-0 |
|---|---|
Formule moléculaire |
C8H17LiSe |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
lithium;1-methylselanylheptane |
InChI |
InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clé InChI |
FTFIQBAGUABHGO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCC[CH-][Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
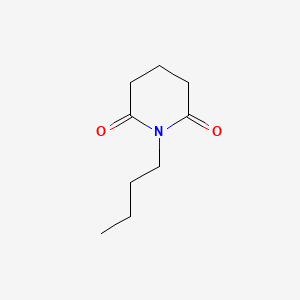
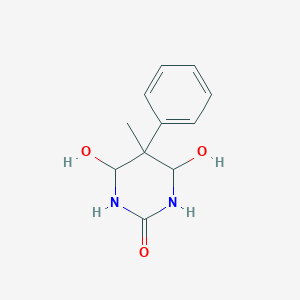


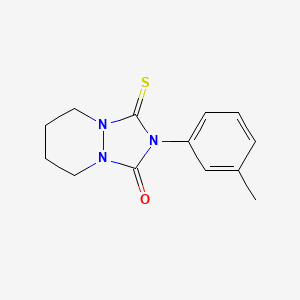
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
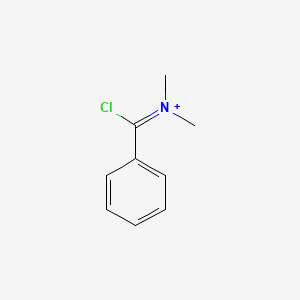
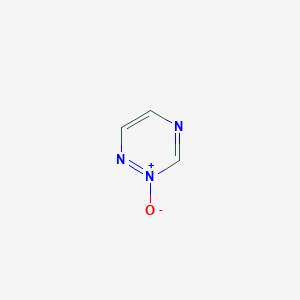
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)
